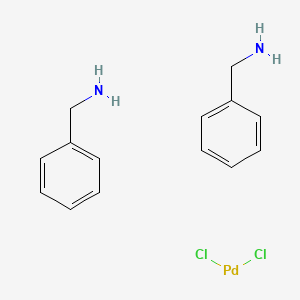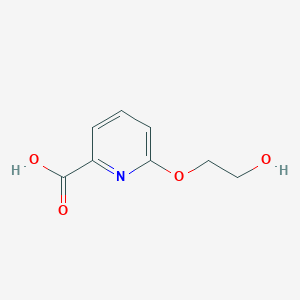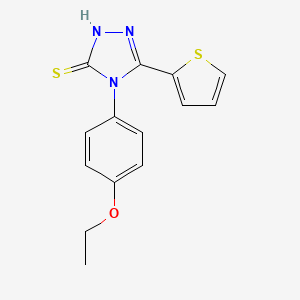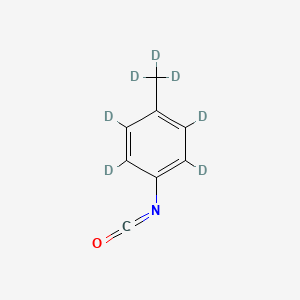
p-Tolyl-d7 isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Tolyl-d7 isocyanate: is a deuterated derivative of p-Tolyl isocyanate, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolyl-d7 isocyanate typically involves the reaction of p-Tolyl-d7 amine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and reactive intermediates safely.
Análisis De Reacciones Químicas
Types of Reactions: p-Tolyl-d7 isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and water.
Catalysts: Tertiary amines and metal catalysts.
Solvents: Common solvents include dichloromethane and tetrahydrofuran.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Heterocycles: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
Chemistry: p-Tolyl-d7 isocyanate is used as a reagent in organic synthesis, particularly in the preparation of labeled compounds for mechanistic studies.
Biology: In biological research, it is used to study protein interactions and enzyme mechanisms through isotopic labeling.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of labeled drug candidates for metabolic studies.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings, where isotopic labeling helps in understanding the polymerization process.
Mecanismo De Acción
The mechanism of action of p-Tolyl-d7 isocyanate involves the formation of covalent bonds with nucleophilic sites in target molecules. This reactivity is primarily due to the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as amines and alcohols. The molecular targets include proteins, enzymes, and other biomolecules, where it can form stable adducts.
Comparación Con Compuestos Similares
p-Tolyl isocyanate: The non-deuterated version of p-Tolyl-d7 isocyanate.
Phenyl isocyanate: Another aromatic isocyanate with similar reactivity.
Methyl isocyanate: A simpler aliphatic isocyanate with different reactivity patterns.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in studies involving isotopic effects and mechanistic investigations. The presence of deuterium atoms can influence reaction kinetics and provide insights into reaction pathways that are not accessible with non-labeled compounds.
Propiedades
Fórmula molecular |
C8H7NO |
|---|---|
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
1,2,4,5-tetradeuterio-3-isocyanato-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Clave InChI |
MGYGFNQQGAQEON-AAYPNNLASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N=C=O)[2H] |
SMILES canónico |
CC1=CC=C(C=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


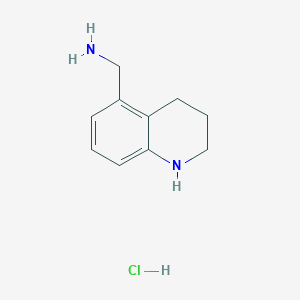
![[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)
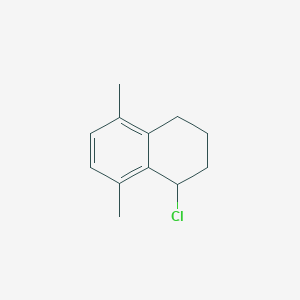
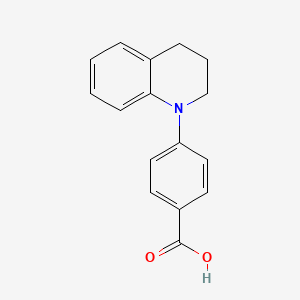
![Cis-tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B12315060.png)

![1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B12315083.png)
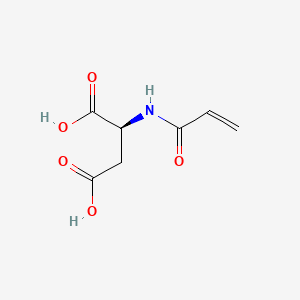
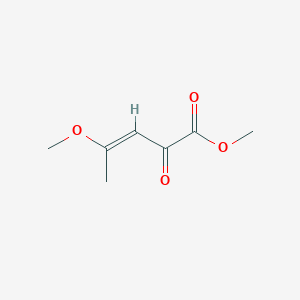
![1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione](/img/structure/B12315090.png)
